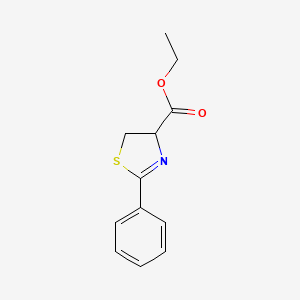

4-Carbethoxy-2-phenylthiazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2S |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

ethyl 2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H13NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

InChI Key |

NLJHTKVOMRSESM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CSC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Carbethoxy 2 Phenylthiazoline and Analogous Structures

Direct Synthesis Pathways for 4-Carbethoxy-2-phenylthiazoline

The direct synthesis of this compound, also known as ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate, can be achieved through several established routes. One common method involves the condensation of β-aminothiols with appropriate carboxylic acid derivatives. For instance, the reaction of L-cysteine with benzonitriles in a buffered aqueous alcoholic medium can yield (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids without significant racemization. organic-chemistry.org

Another prominent approach is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thioamides. chemhelpasap.comwikipedia.org While this method primarily yields thiazoles, modifications and variations can be employed to access the dihydrothiazole (thiazoline) core. For example, the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) is a classic Hantzsch synthesis to form a 2-aminothiazole (B372263) derivative. chemhelpasap.com By selecting appropriate starting materials, such as an α-halo-β-ketoester and a thioamide, the 4-carbethoxythiazoline framework can be constructed.

Modular and Cascade Protocols for Thiazoline (B8809763) Derivative Synthesis

Modular and cascade (or domino) reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like thiazoline derivatives from simple and readily available starting materials. rsc.org These protocols involve a sequence of intramolecular reactions where the subsequent transformation is triggered by the functionality generated in the previous step, all performed in a single pot. nih.gov

A notable example is the synthesis of thiazoline and thiazole derivatives through a domino protocol involving the reaction of thioamides with γ-bromoenones. researchgate.net This methodology allows for the formation of the thiazoline ring via an S_N2 reaction followed by a Michael addition. researchgate.net The use of hexafluoroisopropanol (HFIP) as a solvent and promoter has been shown to be crucial, as it activates the substrate through strong hydrogen bonding. nih.govresearchgate.net This approach has been successfully applied to synthesize a library of thiazoline derivatives with diverse substituents in good to excellent yields. nih.govrsc.org

The key advantages of these cascade reactions include mild reaction conditions, operational simplicity, and often the avoidance of purification steps for intermediates. rsc.org This makes them highly attractive for the rapid generation of molecular diversity for applications in drug discovery and materials science.

Preparation of Related Thiazoline and Thiazole Carboxylates

The synthesis of thiazoline and thiazole carboxylates is of significant interest due to their potential as intermediates for more complex molecules. Various synthetic strategies have been developed to access these valuable compounds.

Cyclization Reactions Involving Thiosemicarbazones and α-Haloketoesters

One effective method for the synthesis of thiazoline derivatives involves the cyclization of thiosemicarbazones with α-haloketoesters. Thiosemicarbazones, which are known for their pharmacological properties, can react smoothly with electrophiles like ethyl 4-bromocrotonate to yield thiazoline products. nih.gov This reaction has been shown to be versatile, accommodating a range of substituents on the thiosemicarbazone, including electron-donating and electron-withdrawing groups on an aromatic ring, as well as heterocyclic and aliphatic moieties. nih.gov The reaction proceeds in good to excellent yields, highlighting the robustness of this synthetic route. nih.gov

Condensation Reactions in Thiazoline Ring Formation

Condensation reactions are a cornerstone in the formation of the thiazoline ring. A widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. chemhelpasap.commdpi.comsynarchive.com This reaction is known for its high yields and simplicity. chemhelpasap.com While traditionally used for thiazole synthesis, modifications can lead to thiazolines. For instance, using β-aminothiols and esters under specific conditions can produce 2-thiazolines. researchgate.net

Microwave-assisted Hantzsch synthesis has emerged as a more efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times. nih.gov Furthermore, the development of one-pot, multi-component procedures using reusable catalysts like silica-supported tungstosilisic acid offers an environmentally benign approach to Hantzsch thiazole synthesis. mdpi.com The reaction of thioamides with ethyl 4-bromocrotonate, which proceeds via an initial S_N2 substitution followed by an intramolecular Michael addition, is another example of a condensation reaction leading to the thiazoline skeleton. nih.govrsc.org

Asymmetric Synthesis Approaches for Chiral Thiazoline Frameworks

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of asymmetric methods for synthesizing chiral thiazoline frameworks. nih.gov Thiazolines are valuable chiral ligands in asymmetric catalysis and serve as building blocks for more complex chiral molecules. acs.orgnih.gov

One successful strategy involves the use of chiral starting materials. For example, chiral bis-thiazoline ligands have been prepared from chiral bis-(N-acylamino alcohols) using Lawesson's reagent. tandfonline.com These chiral ligands have proven effective in asymmetric Diels-Alder reactions. tandfonline.com Another approach utilizes L-cysteine, a readily available chiral amino acid, which can be condensed with various electrophiles to produce chiral thiazolidine (B150603) derivatives. nih.gov For instance, the reaction of L-cysteine with appropriate benzaldehydes yields cyclized (2RS,4R)-2-arylthiazolidine-4-carboxylic acids. nih.gov

Furthermore, asymmetric routes to 2,4,5-trisubstituted Δ²-thiazolines have been developed from α,β-unsaturated methyl esters. nih.govresearchgate.net Key steps in these syntheses include Sharpless asymmetric dihydroxylation and an O→N acyl migration, affording the final products in good yields and with high enantiomeric excess. nih.govnih.govresearchgate.net The development of photo-enzymatic cascade processes also presents an innovative approach for the enantioselective functionalization of saturated N-heterocyclic scaffolds, including those that could lead to chiral thiazoline precursors. rsc.org

Innovations in Catalytic Thiazoline Synthesis

Recent advancements in catalysis have significantly impacted the synthesis of thiazolines, offering milder reaction conditions, improved yields, and greater functional group tolerance. rsc.org Both metal-based and organocatalytic systems have been explored.

Copper-catalyzed reactions have shown promise in thiazoline synthesis. For example, a copper-catalyzed aminobromination of alkene-tethered thiohydroximic acids provides a rapid route to unnatural bromothiazoline scaffolds. acs.org In the realm of organocatalysis, DABCO (1,4-diazabicyclo[2.2.2]octane) has been effectively used to catalyze the synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide under mild, solvent-free conditions. acs.org

The use of molybdenum(VI) as a catalyst for the dehydrative cyclization of S-unprotected cysteine dipeptides to form thiazolines has also been reported, with minimal epimerization observed. nih.gov Additionally, novel chiral thiazoline catalysts containing thiourea and proline motifs have been synthesized from L-cysteine and successfully applied in asymmetric Michael addition reactions. These innovations highlight the continuous effort to develop more efficient and selective catalytic systems for the synthesis of this important class of heterocycles. rsc.org

Mechanistic Chemical Reactivity and Transformation Pathways of 4 Carbethoxy 2 Phenylthiazoline

Ring-Opening and Rearrangement Processes of Dihydrothiazole Systems

The dihydrothiazole ring, the core of 4-Carbethoxy-2-phenylthiazoline, is susceptible to ring-opening and rearrangement reactions under various conditions. These transformations are often driven by the inherent strain of the five-membered ring and the presence of heteroatoms.

One common pathway involves the cleavage of the sulfur-carbon bond (S-C bond). For instance, treatment of 4-aryliden-5(4H)-thiazolones with a base in an alcohol solvent can lead to a ring-opening reaction via methanolysis. acs.org This process results in the formation of an ester and a thioamide group. acs.org Similarly, oxidative ring-opening of benzothiazole (B30560) derivatives using reagents like magnesium monoperoxyphthalate hexahydrate can yield acylamidobenzene sulfonate esters, suggesting a mechanism that proceeds through thiazole (B1198619) ring opening followed by thiol oxidation. researchgate.net

Rearrangement reactions of the thiazoline (B8809763) ring can also occur. For example, the reaction of 3-aroylpyrrolo[2,1-c] numberanalytics.comwikipedia.orgbenzothiazine-1,2,4-triones with nucleophiles can induce a 1,4-benzothiazine ring contraction, leading to the formation of pyrrolo[2,1-b] numberanalytics.compharmaguideline.combenzothiazoles. beilstein-journals.org This transformation involves the cleavage of the S-C bond by the nucleophile, followed by an intramolecular cyclization. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity of the Thiazoline Ring System

The thiazoline ring possesses both nucleophilic and electrophilic centers, allowing it to react with a wide array of reagents. The nitrogen and sulfur atoms are nucleophilic centers, while the carbon atom of the C=N bond is an electrophilic site. nih.gov

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom makes thiazolines susceptible to protonation and alkylation. pharmaguideline.com The resulting thiazolinium cations are resonance-stabilized. pharmaguideline.com The C2 position of the thiazole ring is the most electron-deficient and can be deprotonated by strong bases like organolithium compounds, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com

Electrophilic Reactivity: Electrophilic substitution reactions on thiazoles typically occur at the 5-position due to the directing effect of the nitrogen atom. numberanalytics.com Common electrophilic substitutions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at the C5 position. pharmaguideline.com

The reactivity of the thiazoline ring can be summarized in the following table:

| Reactive Site | Type of Reactivity | Common Reagents | Resulting Transformation |

| Nitrogen Atom | Nucleophilic | Acids, Alkyl Halides | Protonation, N-alkylation |

| C2-Position | Electrophilic (after deprotonation) | Organolithium compounds, Aldehydes, Ketones | C-C bond formation |

| C5-Position | Electrophilic | Halogens, Nitrating agents, Acylating agents | Electrophilic substitution |

Photochemical Reactions and Cycloaddition Chemistry of Thiazolones

Thiazolone derivatives, which are structurally related to thiazolines, can undergo photochemical reactions and cycloadditions. Irradiation of 4-aryliden-5(4H)-thiazolones can lead to a [2+2]-photocycloaddition, forming a cyclobutane (B1203170) ring with high stereoselectivity. acs.org In the presence of BF₃·OEt₂, irradiation can lead to monospirocyclobutanes followed by a ring-opening reaction of one of the thiazolone rings. acs.org

The photochemical reactions of benzothiazole-2-thiones in the presence of alkenes have also been studied. rsc.org Irradiation of N-unsubstituted benzothiazole-2-thione with electron-poor alkenes can yield 2-substituted benzothiazoles. rsc.org

While less common, thiazoles can participate in cycloaddition reactions, though often requiring high temperatures due to the aromatic stability of the reactant. wikipedia.org For example, Diels-Alder reactions with alkynes can occur, followed by the extrusion of sulfur to form a pyridine. wikipedia.org A milder reaction has been observed between a 2-(dimethylamino)thiazole and dimethyl acetylenedicarboxylate (B1228247) (DMAD), proceeding through a zwitterionic intermediate. wikipedia.org

Influence of Lewis Acids on Thiazoline Reactivity and Transformations

Lewis acids play a significant role in modulating the reactivity of thiazoline and its derivatives. wikipedia.org They act as electron pair acceptors, coordinating to Lewis basic sites on the molecule, such as the nitrogen or sulfur atoms, or the carbonyl oxygen of the carbethoxy group. wikipedia.orgyoutube.com This coordination enhances the electrophilicity of the substrate, thereby activating it towards nucleophilic attack, heterolytic bond cleavage, or cycloaddition reactions. wikipedia.org

For example, in Friedel-Crafts acylation of thiazoles, a Lewis acid catalyst is required. numberanalytics.com The Lewis acid activates the acylating agent, making it more susceptible to attack by the electron-rich thiazole ring. The use of chiral Lewis acids can also introduce stereoselectivity in reactions involving thiazolines. youtube.com

The influence of Lewis acids is evident in the [2+2]-photocycloaddition of 5(4H)-thiazolones. In the presence of BF₃·OEt₂, the reaction with blue light leads to monospirocyclobutanes with complete stereoselectivity, followed by a ring-opening reaction. acs.org This highlights the ability of Lewis acids to control the reaction pathway and stereochemical outcome.

Derivatization Strategies at the Carbethoxy Ester and Phenyl Substituents

The carbethoxy and phenyl groups of this compound offer opportunities for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Carbethoxy Ester Derivatization: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. For example, 2-aminothiazoline-4-carboxylic acid is an intermediate in the commercial synthesis of L-cysteine. nih.gov Derivatization of the carboxylic acid group of 2-aminothiazoline-4-carboxylic acid with 4-bromoethyl-7-methoxycoumarin has been used for its quantification. nih.gov

Phenyl Substituent Derivatization: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The directing effects of the thiazoline ring will influence the position of substitution. For instance, the synthesis of 2-phenylthiazole (B155284) derivatives has been achieved through the intramolecular cyclization of thiobenzamide (B147508) and 4-(2-bromoacetyl)benzonitrile. researchgate.net Further modifications can be performed on the resulting phenylthiazole structure.

These derivatization strategies are crucial for fine-tuning the chemical and physical properties of the molecule, which is particularly important in the context of medicinal chemistry and materials science.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Carbethoxy 2 Phenylthiazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 4-Carbethoxy-2-phenylthiazoline.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons of the phenyl group, the thiazoline (B8809763) ring, and the carbethoxy group. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons, indicating their connectivity. rsc.orgbeilstein-journals.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environments. asianpubs.orgmdpi.comlibretexts.org Key signals would correspond to the carbonyl carbon of the ester, the aromatic carbons of the phenyl ring, and the carbons of the thiazoline ring. asianpubs.orgmdpi.comlibretexts.org The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent atoms. For instance, the carbonyl carbon typically appears at a significantly downfield chemical shift (around 170-185 ppm). libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Phenylthiazole Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 8.20 (m) | 125 - 150 |

| Thiazole-H | ~7.40 (s) | 100 - 155 |

| -OCH₂CH₃ (Methylene) | ~4.10 (q) | ~60 |

| -OCH₂CH₃ (Methyl) | ~1.20 (t) | ~14 |

| C=O (Ester) | - | 160 - 175 |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns.

Two-dimensional (2D) NMR techniques provide more intricate details about the molecular structure by correlating different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the phenyl ring and between the methylene (B1212753) and methyl protons of the ethyl ester. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. columbia.edulibretexts.orglibretexts.orgnanalysis.com This is crucial for determining the stereochemistry and conformation of the molecule. columbia.edulibretexts.orglibretexts.orgnanalysis.com For example, NOESY can show correlations between protons on the phenyl ring and nearby protons on the thiazoline ring, providing insights into their relative orientation. nanalysis.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edulibretexts.orgnih.govcolumbia.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the known assignments of the attached protons from the ¹H NMR spectrum. sdsu.edulibretexts.orgnih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edulibretexts.orgcolumbia.eduyoutube.com This technique is instrumental in piecing together the carbon skeleton of the molecule by identifying long-range connectivities. sdsu.edulibretexts.orgcolumbia.eduyoutube.com For instance, an HMBC spectrum would show correlations from the protons of the phenyl ring to the carbon atom of the thiazoline ring to which it is attached.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tsijournals.comvscht.czresearchgate.netlibretexts.org Key characteristic absorption bands for this compound would include:

C=O stretching of the ester group, typically a strong band around 1735-1750 cm⁻¹. tsijournals.com

C=N stretching of the thiazoline ring, usually in the region of 1630-1690 cm⁻¹.

C-O stretching of the ester at approximately 1250-1000 cm⁻¹. vscht.cz

Aromatic C=C stretching vibrations from the phenyl ring, appearing in the 1600-1450 cm⁻¹ range. vscht.cz

C-S stretching of the thiazoline ring, which is often weak and appears in the fingerprint region. tsijournals.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. nih.govnih.govresearchgate.net While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.govnih.gov Therefore, symmetrical vibrations and non-polar bonds often give strong Raman signals. For this compound, Raman spectroscopy could provide additional information on the aromatic ring vibrations and the C-S bond. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| C=O (Ester) | ~1740 (strong) | Variable |

| C=N (Thiazoline) | ~1650 (medium) | Variable |

| Aromatic C=C | 1600-1450 (multiple bands) | 1600-1450 (strong bands) |

| C-O (Ester) | ~1200 (strong) | Weak |

| C-S (Thiazoline) | ~700 (weak) | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govnih.govwiley.comnih.gov

Mass Spectrometry (MS): In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, often to four or more decimal places. nih.govnih.govwiley.comresearchgate.net This high accuracy allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated exact masses of possible elemental compositions. nih.govnih.govwiley.com For this compound (C₁₂H₁₃NO₂S), the calculated exact mass would be a key identifier. beilstein-journals.org

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a classical analytical technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. tsijournals.com The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometry.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₃NO₂S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 12 | 144.132 | 61.78% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.62% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.00% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 13.72% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 13.76% |

| Total | 233.291 | 100.00% |

X-ray Crystallography for Solid-State Structure and Conformation

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. nih.govnih.govucl.ac.uk This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.govnih.govucl.ac.uk The resulting crystal structure offers an unambiguous confirmation of the molecule's connectivity and provides detailed insights into its solid-state conformation and intermolecular interactions. nih.govnih.govucl.ac.uk

Theoretical and Computational Chemistry Studies on 4 Carbethoxy 2 Phenylthiazoline

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic structure and properties of molecules. For 4-Carbethoxy-2-phenylthiazoline, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its ground-state optimized geometry. researchgate.netnih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional structure. researchgate.net

| Property | Predicted Value |

| Bond Lengths (Å) | |

| C=N | ~1.28 |

| C-S | ~1.85 |

| N-C | ~1.47 |

| C-C (ring-phenyl) | ~1.49 |

| C=O (ester) | ~1.21 |

| **Bond Angles (°) ** | |

| C-N-C | ~112 |

| N-C-S | ~110 |

| Electronic Properties | |

| Dipole Moment (Debye) | ~2.5 - 3.5 D |

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's electron-donating ability (nucleophilicity), while the LUMO energy indicates its electron-accepting ability (electrophilicity). nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and low stability. For this compound, the HOMO is expected to be primarily localized on the thiazoline (B8809763) ring, with significant contributions from the lone pairs of the sulfur and nitrogen atoms. The LUMO is likely distributed over the π-system of the phenyl ring and the electron-withdrawing carbethoxy group. This distribution suggests that the thiazoline ring would be the center of nucleophilic activity, while the phenyl and ester moieties would be susceptible to nucleophilic attack.

Time-dependent DFT (TD-DFT) calculations can further be used to predict the electronic absorption spectra (UV-Vis), correlating the electronic transitions with the orbitals involved, such as the HOMO → LUMO transition. researchgate.netnih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Note: These values are representative and based on calculations for analogous thiazoline derivatives.)

| Parameter | Energy (eV) | Description |

| E(HOMO) | ~ -6.4 | Indicates the capacity to donate electrons (nucleophilicity). |

| E(LUMO) | ~ -0.9 | Indicates the capacity to accept electrons (electrophilicity). |

| ΔE Gap | ~ 5.5 | A smaller gap suggests higher reactivity and lower kinetic stability. |

Quantum Chemical Reactivity Descriptors and Site Selectivity Analysis

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.gov These conceptual DFT descriptors include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A global index that measures the energy stabilization when the system acquires additional electronic charge from the environment.

Table 3: Global Reactivity Descriptors for this compound (Note: Values are calculated from the representative orbital energies in Table 2.) nih.gov

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E(HOMO) | ~ 6.4 |

| Electron Affinity (A) | -E(LUMO) | ~ 0.9 |

| Electronegativity (χ) | (I+A)/2 | ~ 3.65 |

| Chemical Hardness (η) | (I-A)/2 | ~ 2.75 |

| Softness (S) | 1/(2η) | ~ 0.18 |

| Electrophilicity Index (ω) | χ²/(2η) | ~ 2.42 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple single bonds in this compound allows for considerable conformational flexibility. Conformational analysis is essential to identify the most stable three-dimensional arrangements of the molecule. nih.gov This is typically performed by constructing a potential energy surface (PES) through systematic variation of key dihedral angles, such as the one defining the orientation of the phenyl ring relative to the thiazoline ring, and the torsions within the carbethoxy group. nih.gov These calculations can identify local and global energy minima, corresponding to stable conformers.

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the atomic motions under a given set of conditions (e.g., in a solvent at a specific temperature), MD can explore the accessible conformational space. For this compound, an MD simulation would reveal the flexibility of the phenyl and carbethoxy substituents, the stability of different conformers, and the timescale of transitions between them. This provides a more realistic understanding of the molecule's structure and behavior in a solution, which is crucial for interpreting experimental data and predicting its interactions in a biological environment.

Advanced Research Applications and Mechanistic Investigations of 4 Carbethoxy 2 Phenylthiazoline in Chemical Sciences

Role as Ligands in Catalysis and Coordination Chemistry

Thiazoline-containing ligands have emerged as important players in the field of catalysis and coordination chemistry. nih.gov Their unique electronic and steric properties, arising from the presence of both nitrogen and sulfur heteroatoms, make them effective in stabilizing transition metal complexes and inducing stereoselectivity in chemical transformations.

Applications in Asymmetric Catalysis

Chiral thiazoline (B8809763) derivatives, often in combination with other heterocyclic rings like oxazolines, have been successfully employed as ligands in a variety of asymmetric catalytic reactions. nih.govresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

One notable application is in the zinc-catalyzed Friedel-Crafts alkylation of indoles with trans-β-nitrostyrene. researchgate.netresearchgate.net A series of novel thiazoline-oxazoline ligands have been synthesized and tested in this reaction, achieving high yields and moderate to good enantiomeric excesses (ee). researchgate.net For instance, certain tridentate [N,N,N]-thiazoline-oxazoline ligands have yielded enantiomeric excesses of up to 69%. researchgate.net

Another significant application is the chromium-catalyzed Nozaki-Hiyama-Kishi (NHK) allylation of aldehydes. researchgate.net Thiazoline-oxazoline ligands have proven effective in this transformation as well, with studies on the allylation of benzaldehyde (B42025) reporting enantiomeric excesses as high as 85%. researchgate.net The success of these ligands is often attributed to their tridentate binding mode, which has been confirmed by X-ray crystallography of their metal complexes. researchgate.net

Table 1: Performance of Thiazoline-Oxazoline Ligands in Asymmetric Catalysis

| Catalytic Reaction | Substrate | Ligand Type | Metal Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Indole and trans-β-nitrostyrene | Thiazoline-Oxazoline | Zinc | Up to 69% | researchgate.net |

| Nozaki-Hiyama-Kishi Allylation | Benzaldehyde | Thiazoline-Oxazoline | Chromium | Up to 85% | researchgate.net |

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes containing thiazoline-based ligands are crucial for understanding their catalytic activity and potential applications in materials science and bioinorganic chemistry. A variety of transition metal complexes with thiazoline derivatives have been prepared and studied. nnpub.orgresearchgate.netnih.govrsc.org

For example, complexes of copper(II), nickel(II), and cobalt(II) with 2-amino-4-(p-methoxyphenyl)thiazoline have been synthesized by refluxing the metal salts with the ligand in a 1:2 molar ratio in an ethanolic medium. nnpub.org Spectroscopic and magnetic susceptibility studies of these complexes have indicated octahedral or square planar geometries. nnpub.org The coordination of the ligand to the metal center often occurs through the nitrogen and sulfur atoms of the thiazoline ring. nnpub.org

Similarly, palladium(II) and platinum(II) complexes with the thiazoline derivative 2-(3,4-dichlorophenyl)imino-N-(2-thiazolin-2-yl)thiazolidine have been synthesized and characterized. nih.gov These complexes, with the general formula [MCl2(Ligand)], have been investigated for their potential anticancer properties. nih.gov The synthesis of ferrocene-containing thiazoline ligands and their subsequent complexation with various metals, including tin and titanium, have also been reported. researchgate.net

Elucidation of Structure-Activity Relationships (SAR) in Mechanistic Biological Studies

Thiazole (B1198619) and thiazoline derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties. mdpi.comnih.gov Structure-activity relationship (SAR) studies are instrumental in identifying the key structural features responsible for their biological effects and in guiding the design of more potent and selective therapeutic agents. nih.govacs.org

Mechanistic Studies of Antimicrobial Activity

The antimicrobial activity of thiazoline derivatives is a significant area of research, with studies focusing on understanding their mechanism of action at the molecular level. acs.orgnih.govmdpi.com These compounds have shown efficacy against a range of bacterial and fungal pathogens. nih.gov

The amphiphilic nature of some thiazole derivatives is believed to facilitate their incorporation into microbial cell membranes, leading to disruption of cellular integrity. mdpi.com The thiazole ring itself, with its unique electronic properties conferred by the sulfur atom, plays a crucial role in the interaction with biological targets. nih.gov

Table 2: Antimicrobial Activity of Selected Thiazole/Thiazoline Derivatives

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Thiazolyl-Pyrazoline Hybrids | Candida albicans | Superior to fluconazole | nih.gov |

| Thiazolyl-Triazole Schiff Bases | Listeria monocytogenes | Similar to ciprofloxacin | mdpi.com |

| Pyrazole-Thiazolidinones | Escherichia coli | Comparable to ampicillin | nih.gov |

A primary mechanism by which thiazole and thiazoline derivatives exert their antibacterial effects is through the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.govnih.govmdpi.commiddlebury.edu These enzymes are crucial for DNA replication, recombination, and repair, making them attractive targets for antibiotic development. nih.govmdpi.com

Several classes of thiazole-based compounds have been identified as potent inhibitors of these enzymes. nih.govmiddlebury.edursc.org For instance, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles have demonstrated improved inhibition of DNA gyrase and topoisomerase IV, with IC50 values in the nanomolar range. middlebury.edu The 2-aminothiazole (B372263) moiety is considered essential for DNA gyrase inhibition, as it provides a key acceptor-donor interaction pattern. nih.gov

Molecular docking studies have further elucidated the binding modes of these inhibitors within the active sites of their target enzymes. mdpi.com For example, thiazolyl-triazole Schiff bases have been shown to bind to both the gyrA and gyrB subunits of DNA gyrase, preventing the binding of ATP and DNA and thereby inhibiting the enzyme's function. mdpi.com

Beyond direct enzyme inhibition, thiazoline derivatives can disrupt other critical cellular pathways in microbes. One such pathway is folate metabolism. youtube.com Folic acid is essential for the synthesis of nucleic acids, and its inhibition can halt bacterial growth. youtube.com Some antimicrobial agents function by preventing the conversion of para-aminobenzoic acid (PABA) to folic acid, a pathway that is present in bacteria but not in humans. youtube.com

Additionally, some thiazole derivatives have been reported to act as dihydrofolate reductase (DHFR) inhibitors. nih.govnih.gov DHFR is another key enzyme in the folate biosynthesis pathway. The dual inhibition of both DNA gyrase and DHFR by certain pyrazole-thiazole hybrids represents a promising strategy to combat multidrug-resistant pathogens. nih.gov The disruption of these fundamental cellular processes underscores the potential of thiazoline-based compounds as broad-spectrum antimicrobial agents.

Mechanisms of Anticancer Activity and Molecular Targeting

The anticancer properties of compounds based on the 4-Carbethoxy-2-phenylthiazoline scaffold are multifaceted, stemming from their ability to interfere with several crucial cellular processes that are hallmarks of cancer. Research into derivatives of this scaffold has revealed their capacity to halt the proliferation of cancer cells and induce programmed cell death through various molecular mechanisms.

Induction of Cell Cycle Arrest and Apoptosis Pathways

A primary mechanism by which thiazole derivatives exert their anticancer effects is by disrupting the normal progression of the cell cycle, a tightly regulated process that is often deregulated in cancer. nih.gov Compounds containing the thiazole moiety have been shown to induce cell cycle arrest, effectively preventing cancer cells from dividing and proliferating. For instance, certain hydrazinyl thiazole derivatives have demonstrated the ability to cause cell cycle arrest at both the G1 and G2/M phases. nih.gov This arrest is often a prelude to apoptosis, or programmed cell death.

The induction of apoptosis is a key therapeutic goal in cancer treatment. Thiazole derivatives have been found to trigger this process through multiple pathways. One significant finding is that these compounds can increase the percentage of cells in the pre-G1 phase, a hallmark of apoptosis. nih.govresearchgate.net This is often accompanied by the activation of key proteins in the apoptotic cascade, such as caspases. For example, some benzo[g]quinazolin derivatives were found to elevate the levels of caspase-3, a critical executioner caspase. researchgate.net Furthermore, these compounds can modulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family, for instance, by increasing the levels of the pro-apoptotic protein Bax while reducing the levels of the anti-apoptotic protein Bcl-2. researchgate.net The induction of apoptosis can also be triggered by the activation of the p53 tumor suppressor protein and a reduction in the mitochondrial membrane potential, both of which have been observed following treatment with certain thiazole derivatives. nih.gov

Inhibition of Key Enzymes (e.g., VEGFR-2, Aromatase, EGFR, CDK2, Bcl-2)

The this compound scaffold and its derivatives serve as a platform for designing potent inhibitors of various enzymes that are critical for tumor growth, survival, and metastasis.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for supplying tumors with nutrients and oxygen. nih.govresearchgate.net Inhibition of this tyrosine kinase is a major strategy in cancer therapy. Numerous studies have shown that thiazole-based compounds can effectively inhibit VEGFR-2. The cytotoxic activity of some of these derivatives against cancer cell lines, such as the breast cancer line MDA-MB-231, has been directly correlated with their ability to inhibit the VEGFR-2 enzyme. nih.gov Thiazolyl-pyrazoline derivatives have also been developed as potent dual inhibitors of both VEGFR-2 and EGFR. nih.gov

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens and is a primary target in the treatment of hormone-dependent breast cancer. nih.govnih.gov Non-steroidal aromatase inhibitors often feature an azole ring system that coordinates with the heme group of the enzyme. nih.gov Research has identified 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivatives as potent aromatase inhibitors, with some compounds exhibiting inhibitory concentrations in the nanomolar range. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. mdpi.com Thiazole-containing compounds have been successfully designed as EGFR inhibitors. For example, a 2-acetamidobenzothiazole derivative showed potent inhibitory activity against EGFR kinase. semanticscholar.org The thiazole ring is a crucial structural feature, with its nitrogen and sulfur atoms often forming key hydrogen bonds within the enzyme's active site. nih.gov

CDK2: Cyclin-dependent kinases (CDKs), particularly CDK2, are central regulators of cell cycle progression and are often over-activated in cancer cells. nih.govnih.gov The thiazole scaffold has been identified as a promising starting point for developing CDK inhibitors. nih.gov Studies have reported that novel thiazole derivatives can exhibit good inhibitory activity against CDK2/Cyclin A and CDK2/Cyclin E complexes, suggesting this as a mechanism for their anti-proliferative effects against lung and breast cancer cell lines. nih.gov

Bcl-2: The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members like Bcl-2 itself often being overexpressed in tumors, promoting cell survival. dntb.gov.uanih.govmdpi.com Developing small molecules (BH3 mimetics) to inhibit these proteins is a key therapeutic strategy. Benzothiazole-based molecules have been designed and synthesized as potent Bcl-2 inhibitors, demonstrating the utility of the thiazole scaffold in targeting this critical anti-apoptotic protein.

Ligand-DNA Interaction Studies

Another avenue of anticancer action for compounds derived from the 2-phenylthiazoline scaffold is direct interaction with DNA. The structure of DNA can be targeted by small molecules, leading to the inhibition of replication and transcription, which ultimately triggers cell death. Research has been conducted to design thiazole derivatives as potential DNA-binding agents. For example, a 4-phenylthiazole (B157171) derivative incorporated into a 1,10-phenanthroline (B135089) system was synthesized with the aim of binding to and stabilizing G-quadruplex structures in telomeric DNA. While this specific compound was found to be inactive, the study highlights the strategic approach of using the thiazole moiety in the design of DNA-targeting ligands. Other studies on related metal complexes have shown that these molecules can cause DNA damage, likely through binding to DNA bases and altering its conformation, which subsequently blocks essential cellular processes and induces apoptosis.

Mechanisms of Antioxidant Properties

The thiazole nucleus is a key structural feature in compounds exhibiting significant antioxidant activity. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of cancer. Thiazole derivatives can counteract oxidative stress through several mechanisms.

One primary mechanism is direct free radical scavenging. nih.gov This involves the transfer of a hydrogen atom from the antioxidant molecule to neutralize highly reactive radicals, such as the DPPH˙ radical or peroxyl radicals. nih.gov The antioxidant capacity of phenolic thiazoles, for instance, is attributed to the presence of phenol (B47542) groups and/or a hydrazone moiety which can donate hydrogen atoms. nih.gov

Another mechanism involves boosting the body's endogenous antioxidant defense system. Studies on substituted thiazole derivatives have shown they can exert a potent antioxidant effect by increasing the activity of enzymatic antioxidants like catalase (CAT) and the levels of non-enzymatic antioxidants such as reduced glutathione (B108866) (GSH). mdpi.com Concurrently, these compounds can decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby protecting cells from oxidative damage. mdpi.com The ability of some aminothiazole derivatives to chelate metal ions also contributes to their antioxidant profile, as these ions can catalyze the formation of ROS. nih.gov

Mechanistic Insights into Anti-inflammatory Actions

Inflammation is a critical component of tumor progression, and targeting inflammatory pathways is a valid strategy in cancer prevention and treatment. Thiazole derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways. researchgate.netdntb.gov.ua

A major mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net In particular, selective inhibition of the COX-2 isoform, which is often upregulated at sites of inflammation and in cancerous tissues, is a key target. nih.gov Certain pyrazolyl-thiazole derivatives have been developed as effective and selective COX-2 inhibitors. nih.gov

Furthermore, thiazole-containing compounds can suppress inflammation by inhibiting critical signaling pathways like the NF-κB and MAP kinase (MAPK) pathways. nih.govnih.gov The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govnih.gov By preventing the activation and nuclear translocation of NF-κB, these compounds can downregulate the production of these inflammatory mediators. nih.govnih.gov Similarly, inhibition of the p38α MAP kinase by quinoxaline (B1680401) derivatives containing a triazole moiety demonstrates how azole-containing scaffolds can interfere with inflammatory signaling. The EGFR pathway, in addition to its role in proliferation, also participates in inflammatory conditions, and its inhibition by thiazole derivatives can contribute to their anti-inflammatory effects. nih.gov

Development of Novel Chemical Entities Incorporating the this compound Scaffold

The this compound core, and more broadly the 2-aminothiazole scaffold, serves as a versatile and privileged structure in medicinal chemistry for the development of novel chemical entities. Its proven ability to interact with a range of biological targets has spurred the design and synthesis of new generations of potential therapeutic agents through several innovative strategies.

One prominent approach is molecular hybridization , where the thiazole scaffold is combined with other known pharmacophores to create hybrid molecules. This strategy aims to produce compounds with enhanced potency, improved selectivity, or a dual mode of action. For example, novel bis-thiazoles have been linked to quinoxaline or thienothiophene moieties to generate unique hybrid compounds with potential antibacterial or anticancer activities.

Another strategy involves using the thiazole scaffold as a bioisosteric replacement or a core template for designing inhibitors based on the structure of existing drugs. This is exemplified by the design of novel 2-amino-4-phenylthiazole (B127512) derivatives based on the structural features of the multi-kinase inhibitor, crizotinib. By retaining key pharmacophoric features, such as the ability to form specific hydrogen bonds, while modifying other parts of the molecule, researchers aim to improve activity against specific targets like the c-Met kinase.

Finally, "ring fusion" strategies are employed to create more rigid and conformationally constrained analogues, which can lead to higher affinity and selectivity for a target. This has been demonstrated in the development of benzo[d]isothiazole derivatives as potent inhibitors of the PD-1/PD-L1 interaction, starting from a known inhibitor scaffold. These advanced synthetic approaches underscore the enduring importance of the thiazole framework in the ongoing quest for new and more effective drugs.

Design and Synthesis of Hybrid Molecules and Conjugates

The strategic design of hybrid molecules, which involves the covalent linking of two or more pharmacophoric units, has emerged as a powerful approach in medicinal chemistry to develop new therapeutic agents with potentially enhanced efficacy and novel mechanisms of action. mdpi.com The 2-phenylthiazoline scaffold, a core component of this compound, is a valuable building block in this endeavor due to its established presence in a variety of biologically active compounds. researchgate.netnih.gov

The design of hybrid molecules often involves the conjugation of a thiazole or thiazoline moiety with other bioactive fragments, such as pyrazole, pyrazoline, or phenothiazine, to create a single molecular entity with synergistic or additive biological activities. mdpi.comnih.gov This approach aims to address challenges such as drug resistance and to improve the pharmacological profile of existing drugs. nih.gov The synthesis of such hybrids often utilizes multicomponent reactions or sequential coupling strategies to assemble the final complex molecule.

While specific research on hybrid molecules derived directly from this compound is not extensively documented in publicly available literature, the principles of molecular hybridization can be applied to this compound. The 4-carbethoxy group offers a versatile handle for chemical modification, allowing for its conversion into amides, hydrazides, or other functional groups. These functionalities can then be used to link the this compound core to other pharmacophores, creating a diverse library of hybrid molecules for biological screening.

Table 1: Examples of Hybrid Molecules Incorporating a Thiazole Core

| Hybrid Class | Bioactive Moieties | Potential Therapeutic Application |

| Thiazolyl-Pyrazoline Conjugates | Thiazole, Pyrazoline | Anticancer, Antimicrobial, Anticonvulsant |

| Thiazole-Phenothiazine Hybrids | Thiazole, Phenothiazine | Antileukemic |

| Thiazole-Chalcone Hybrids | Thiazole, Chalcone | Antitumor |

| 2-Aminothiazole Hybrids | 2-Aminothiazole, various scaffolds | Anticancer, Antimicrobial, Anti-inflammatory |

This table presents examples of hybrid molecule classes where a thiazole core is combined with other bioactive moieties to achieve specific therapeutic effects, illustrating the general strategy applicable to this compound.

Identification and Structural Analysis in Flavor and Natural Product Chemistry

Thiazole derivatives are recognized as significant contributors to the flavor profiles of a wide variety of foods and beverages. btbuspxb.com They are typically formed during thermal processing, such as cooking and roasting, through complex chemical reactions like the Maillard reaction and the thermal degradation of sulfur-containing amino acids and thiamine. btbuspxb.com The resulting thiazoles often impart desirable nutty, roasted, meaty, and sometimes green or savory aroma and taste characteristics. btbuspxb.com

The identification and structural analysis of volatile and semi-volatile compounds like thiazoles in complex food matrices or natural products typically involve sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for separating and identifying individual flavor components. Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are also crucial for the definitive structural elucidation of isolated compounds.

While the natural occurrence of this compound has not been reported, the thiazole ring is a component of some natural products, most notably vitamin B1 (thiamine). researchgate.net The potential for thiazoline derivatives to be formed through biosynthetic pathways in microorganisms or plants remains an area for further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Carbethoxy-2-phenylthiazoline, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via condensation of 2-aminothiazole derivatives with carbonyl-containing reagents. For example, reacting 4-carbethoxymethyl-2-aminothiazole with chloroacetyl chloride or α-chlorophenylacetyl chloride under reflux conditions (e.g., in dry THF or DCM) yields thiazoline derivatives. Optimization involves:

- Temperature control (60–80°C for reflux).

- Catalysts (e.g., triethylamine for acid scavenging).

- Solvent polarity adjustments to improve intermediate stability .

- Characterization : Monitor reaction progress via TLC or HPLC. Final purification uses column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is this compound characterized using spectroscopic methods?

- Key Techniques :

- NMR : The ester carbonyl (C=O) appears at ~170 ppm in NMR. Thiazoline ring protons resonate as distinct multiplets in NMR (δ 3.5–4.5 ppm).

- IR : Strong absorption bands at 1720 cm (ester C=O) and 1600 cm (C=N of thiazoline).

- Mass Spectrometry : Molecular ion peaks ([M+H]) confirm molecular weight, while fragmentation patterns validate the thiazoline backbone .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Dispose of waste via halogenated organic waste streams due to the compound’s potential environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Approach :

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C for enzyme inhibition studies).

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.

- Validate purity via HPLC (>95%) to exclude confounding impurities .

Q. What strategies are effective for designing this compound derivatives targeting specific biological receptors?

- Methodology :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the phenyl ring to enhance receptor binding.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase enzymes.

- SAR Studies : Compare IC values of derivatives to identify critical substituents .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Experimental Design :

- Track reaction kinetics via NMR to monitor intermediate formation.

- Vary solvents (polar aprotic vs. protic) to assess solvolysis pathways.

- Use isotopic labeling (e.g., ) to trace ester group participation .

Q. What analytical applications does this compound serve in environmental or pharmaceutical analysis?

- Applications :

- HPLC Calibration : Acts as a retention time marker for thiazoline analogs.

- Mass Spectrometry : Serves as an internal standard for quantifying structurally related pollutants or metabolites .

Key Data for Experimental Design

*Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

Contradictions and Open Challenges

- Synthetic Yield Discrepancies : Reported yields range from 45% to 75% for similar routes, likely due to variations in anhydrous conditions or reagent purity .

- Bioactivity Variability : Inconsistent antimicrobial activity data may stem from differences in bacterial strain susceptibility or assay endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.